1-Allyl-1-pyridin-4-yl-but-3-enylamine

Description

BenchChem offers high-quality 1-Allyl-1-pyridin-4-yl-but-3-enylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-1-pyridin-4-yl-but-3-enylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyridin-4-ylhepta-1,6-dien-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11/h3-6,9-10H,1-2,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRUAEWMWKKGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

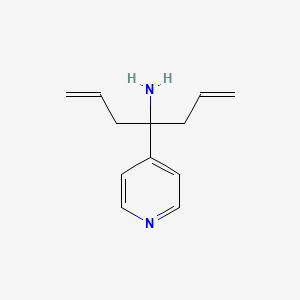

C=CCC(CC=C)(C1=CC=NC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

13C NMR Analysis of Pyridinyl Compounds: A Definitive Guide

Topic: 13C NMR Analysis of Pyridinyl Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

The pyridine ring is a pharmacophore of immense significance in medicinal chemistry, appearing in over 20% of known drugs.[2] However, its nitrogen heteroatom introduces electronic perturbations that complicate Nuclear Magnetic Resonance (NMR) analysis.[1][2] Unlike benzene, pyridine’s lone pair and electric quadrupole moment create unique shielding/deshielding zones, making standard additivity rules unreliable.[2]

This guide provides a rigorous framework for the 13C NMR analysis of pyridinyl compounds . It moves beyond basic spectral assignment to address critical challenges: distinguishing regioisomers, analyzing tautomeric equilibria (pyridone/hydroxypyridine), and characterizing protonation states.[1][2]

Theoretical Framework: The Electronic Landscape

To interpret the 13C NMR of pyridine, one must understand the competition between inductive effects (-I) and paramagnetic shielding contributions from the nitrogen lone pair.[1][2]

The "Anomalous" Alpha-Carbon Shift

In benzene, all carbons resonate at 128.5 ppm.[2] In pyridine, the nitrogen atom exerts a strong electron-withdrawing effect, which one might expect to deshield the

-

-Carbons (C2/C6): Resonate at ~150 ppm .[1] The downfield shift is due to the electronegativity of nitrogen, but it is tempered by the lone pair's influence on the excitation energy (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) in the paramagnetic term.[1] -

-Carbons (C3/C5): Resonate at ~124 ppm .[1] These are shielded relative to benzene.[1][2] The nitrogen atom pulls electron density from thengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> andngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> and -

-Carbon (C4): Resonates at ~136 ppm .[1] Deshielded relative to benzene/ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -carbons due to resonance electron withdrawal (para-like position).[1]

Table 1: Baseline Chemical Shifts (Neutral vs. Protonated)

Solvent: CDCl3 (Neutral) vs. D2O/Acid (Protonated)

| Position | Neutral Pyridine ( | Pyridinium Salt ( | Shift Direction upon Protonation | Mechanistic Cause |

| C2 / C6 ( | 149.9 - 150.5 | 141.0 - 143.0 | Upfield (Shielded) | Removal of lone pair |

| C3 / C5 ( | 123.8 - 124.2 | 128.0 - 129.0 | Downfield (Deshielded) | Inductive effect (-I) of the positive charge dominates. |

| C4 ( | 135.9 - 136.2 | 147.0 - 148.5 | Downfield (Deshielded) | Strong resonance deshielding from the cationic nitrogen.[1] |

ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Insight: The upfield shift of the

-carbon (C2/C6) is the most reliable diagnostic indicator of pyridine protonation or N-alkylation (quaternization).[1] Do not confuse this with standard "positive charge = downfield" logic.[1]

Experimental Methodology

Sample Preparation & Solvent Selection[1][2]

-

Concentration: 13C is 1.1% naturally abundant.[1][2][3] For a standard 1D experiment on a 400 MHz instrument, use >20 mg of sample in 0.6 mL solvent.[1][2]

-

Solvent Effects:

Pulse Sequence Optimization

-

Relaxation Delays (d1): Pyridine quaternary carbons (often C2/C6 in substituted systems) have long

relaxation times (>10s).[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Coupling Constants (

):-

-CH: ~180 Hz (Larger due to electronegative N).[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

-CH: ~160 Hz .[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Application: In HSQC experiments, optimize for an average

of 170 Hz.

-

Structural Elucidation Workflows

Distinguishing Regioisomers (2- vs 3- vs 4-Substituted)

When a substituent is introduced, symmetry breaks.[1][2] Use the following logic tree to assign isomers.

Tautomerism: 2-Pyridone vs. 2-Hydroxypyridine

2-substituted pyridines with oxygen (or sulfur) substituents exist in a tautomeric equilibrium.[1][2] This is crucial for drug binding (H-bond donor vs acceptor).[1][2]

-

2-Pyridone (Lactam Form): Favored in polar solvents (DMSO, H2O) and solid state.[1][2]

-

2-Hydroxypyridine (Lactim Form): Favored in non-polar solvents (Gas phase, CHCl3).[1][2]

Diagnostic 13C Signals:

| Carbon | 2-Pyridone (Lactam) | 2-Hydroxypyridine (Lactim) | Distinction Logic |

| C2 (C=O / C-OH) | 162 - 164 ppm | 160 - 164 ppm | Shifts are similar; hard to distinguish by C2 alone.[1] |

| C3 (Ortho to C2) | 115 - 120 ppm | 110 - 112 ppm | Pyridone C3 is shielded (enamine character).[1][2] |

| C5 | 105 - 108 ppm | 105 - 108 ppm | Both are highly shielded.[1][2] |

| Key Indicator | HMBC Correlations | HMBC Correlations | Pyridone: NH proton correlates to C3/C5.Hydroxypyridine: OH proton is often broad/invisible.[1][2] |

Advanced Techniques: HMBC & 15N Coupling

HMBC (Heteronuclear Multiple Bond Correlation)

Standard 13C-1H HMBC is the most powerful tool for connecting the pyridine ring to substituents.[1]

-

Nitrogen Barrier: Correlations across the nitrogen (e.g., H2 to C6) are often observed (

Hz) and are diagnostic for the ring structure.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Quaternary Assignment: In 2,3-disubstituted pyridines, HMBC from H4/H5/H6 is essential to assign the quaternary C2 and C3.[1][2]

15N-HMBC

If 13C data is ambiguous, 1H-15N HMBC (at natural abundance) provides definitive proof of N-substitution.[1][2]

-

Pyridine N:

ppm (relative to liq.[1][4] NH3).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Pyridinium/Pyridone N:

ppm.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Coupling:

is often large (10-15 Hz) in pyridines, allowing detection of the nitrogen frequency via the H2/H6 protons.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

References

-

Breitmaier, E., & Voelter, W. (1987).[1][2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [1][2]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] [1][2]

-

Hesse, M., Meier, H., & Zeeh, B. (2005).[1][2] Spectroscopic Methods in Organic Chemistry. Thieme. (Standard reference for chemical shift tables).

-

Katritzky, A. R., et al. (2000).[1][2] Handbook of Heterocyclic Chemistry. Elsevier.[1][2] (Definitive source on tautomerism and reactivity).

-

Reich, H. J. (2022).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] (Excellent resource for coupling constants and solvent effects).[1][2]

Sources

Mass spectrometry fragmentation of allylic amines

Title: Structural Elucidation of Allylic Amines via Mass Spectrometry: A Mechanistic & Practical Guide

Executive Summary

This technical guide provides a rigorous examination of the mass spectrometric behavior of allylic amines (

Part 1: Fundamental Mechanistic Principles

The fragmentation of allylic amines is governed by the competition between charge stabilization on the nitrogen atom (forming iminium ions) and charge delocalization across the allylic system (forming allyl cations).

Electron Ionization (EI): The Radical Cation Battleground

In EI (70 eV), ionization primarily removes an electron from the nitrogen lone pair due to its lower Ionization Energy (IE ~8.5-9.0 eV) compared to the alkene

-

Pathway A: Nitrogen-Driven

-Cleavage (Dominant) The radical cation localized on the nitrogen triggers homolytic cleavage of the C-C bond adjacent to the -

Pathway B: Allylic C-N Cleavage (Competitive) If the resulting carbocation is highly stabilized (e.g., conjugated or tertiary), the bond between the nitrogen and the

-carbon may break.

ESI-CID: Protonation and Charge Migration

In ESI, the molecule forms an even-electron protonated molecular ion

-

Charge-Remote Fragmentation: At high collision energies, 1,4-hydrogen elimination can occur, forming conjugated dienes.

-

Inductive Cleavage: The protonated nitrogen pulls electron density, weakening the C-N bond. This leads to the formation of a neutral amine and a carbocation (heterolytic cleavage).

Part 2: Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways for a generic allylic amine under EI conditions.

Caption: Figure 1: Competing fragmentation pathways in Electron Ionization (EI).

Part 3: The Allylic Amine Analytical Workflow

This protocol is designed for the structural validation of synthetic allylic amines using LC-MS/MS (ESI-Q-TOF or Triple Quad).

Experimental Protocol

Step 1: Sample Preparation

-

Solvent: Dissolve sample to 1 µg/mL in Methanol:Water (50:50) + 0.1% Formic Acid.

-

Reasoning: Formic acid ensures complete protonation of the amine (

), maximizing sensitivity in ESI(+).

-

-

Filtration: 0.22 µm PTFE filter to remove particulates that cause source arcing.

Step 2: Ion Source Parameters (ESI+)

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Cone Voltage: 20 - 40 V.

-

Note: Keep cone voltage low to prevent "In-Source Fragmentation" (ISF), which can mimic metabolic degradation.

-

-

Desolvation Temp: 350°C (ensure complete droplet evaporation).

Step 3: MS/MS Acquisition (CID)

-

Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

-

Logic: Low CE (10 eV) preserves the parent ion for confirmation. High CE (40 eV) forces C-N bond breakage to reveal the hydrocarbon backbone.

-

Data Interpretation & Isomer Differentiation

Distinguishing between N-allyl isomers (e.g.,

| Feature | N-Allyl Isomer ( | C-Allyl Isomer ( |

| Primary Loss | Loss of Vinyl radical (27 Da) or Allyl (41 Da) via C-N cleavage. | Loss of Allyl radical (41 Da) via |

| Base Peak | Often the Iminium ion ( | Often the amine backbone fragment ( |

| Diagnostic Ion |

Part 4: Case Study - Terbinafine (Lamisil)

Terbinafine represents a complex allylic amine where the "Allylic" rule competes with "Benzylic" stabilization.

-

Structure: Naphthalen-1-ylmethyl-methyl-(6,6-dimethyl-hept-2-en-4-ynyl)-amine.

-

Parent Ion:

292 (

Fragmentation Analysis:

-

Pathway 1 (Allylic-like): Cleavage of the N-C bond attached to the heptenyne chain.

-

Pathway 2 (Benzylic/Naphthylic): Cleavage of the N-C bond attached to the naphthalene ring.

Observed Spectrum (ESI-MS/MS):

The base peak is consistently

-

Mechanism:[1][2] This corresponds to the Naphthylmethyl cation .

-

Insight: Even though the molecule is an allylic amine, the resonance stability of the naphthyl cation surpasses that of the allylic/enyne side chain. The C-N bond breaks to leave the charge on the naphthalene fragment, not the nitrogen. This illustrates that carbocation stability rules (Part 1.1, Pathway B) can override standard amine

-cleavage patterns in complex drugs.

Caption: Figure 2: LC-MS/MS workflow for Terbinafine. The formation of m/z 141 confirms the presence of the N-Naphthylmethyl group via C-N cleavage.

References

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-cleavage rules). -

Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Comprehensive coverage of ESI and CID mechanisms).

-

Holčapek, M., et al. (2010). "Fragmentation behavior of unsaturated amines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 875-885. (Specific study on the competition between charge retention and migration in unsaturated amines).

-

Guo, H., Pan, Y., & Qi, F. (2008).[6] "IR Laser Desorption/Vacuum Ultraviolet Photoionization Mass Spectrometry of Terbinafine." Journal of Chinese Mass Spectrometry Society. (Direct analysis of Terbinafine fragmentation pathways).

-

Chemistry Steps. (2023). "Alpha (α) Cleavage in Mass Spectrometry." (Educational resource visualizing the electron movement in

-cleavage).

Sources

- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. crab.rutgers.edu [crab.rutgers.edu]

- 4. jfda-online.com [jfda-online.com]

- 5. The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IR Laser Desorption/ Vacuum Ultraviolet Photoionization Mass Spectrometry of Terbinafine [zpxb.xml-journal.net]

Structural Elucidation and Synthetic Utility of 1-Allyl-1-pyridin-4-yl-but-3-enylamine

The following technical guide provides an in-depth structural, synthetic, and applicative analysis of 1-Allyl-1-pyridin-4-yl-but-3-enylamine , a critical intermediate in the synthesis of functionalized piperidines and nitrogen heterocycles.

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

1-Allyl-1-pyridin-4-yl-but-3-enylamine (CAS: 1185299-48-2) is a gem-disubstituted homoallylic amine characterized by a central quaternary carbon bearing a pyridine ring, a primary amine, and two allyl groups.[1][2] While the catalog name suggests an asymmetric substitution, structural analysis reveals a symmetrical 4-(pyridin-4-yl)hepta-1,6-dien-4-amine scaffold. This molecule serves as a high-value pharmacophore precursor, particularly for the synthesis of 4,4-disubstituted piperidines via Ring-Closing Metathesis (RCM).

This guide deconstructs the nomenclature, details a robust stepwise synthesis protocol, and outlines its critical role in drug discovery.

Part 1: Nomenclature and Structural Analysis

Decoding the Catalog Name

The name "1-Allyl-1-pyridin-4-yl-but-3-enylamine" is a semi-systematic descriptor that can be confusing. To understand the molecule's true symmetry, we must deconstruct the substituents attached to the central carbon (C1 of the parent amine):

-

Parent: But-3-en-1-amine (

).-

The "tail" attached to C1 is

. This is chemically an allyl group.

-

-

Substituent 1: 1-Allyl (

). -

Substituent 2: 1-Pyridin-4-yl.[1]

Systematic IUPAC Nomenclature

According to IUPAC priority rules (Amine > Alkene), the longest carbon chain containing the principal functional group (amine) and the maximum number of multiple bonds is a heptadiene .

-

Chain Length: 7 carbons (Hepta).

-

Unsaturation: Double bonds at positions 1 and 6 (1,6-diene).

-

Principal Group: Amine at position 4.[3]

-

Substituent: Pyridin-4-yl at position 4.

Correct IUPAC Name: 4-(Pyridin-4-yl)hepta-1,6-dien-4-amine .

| Attribute | Specification |

| Molecular Formula | |

| Molecular Weight | 188.27 g/mol |

| Symmetry | |

| Key Functional Groups | Primary Amine, Pyridine, Terminal Alkenes (x2) |

Part 2: Synthetic Methodology

Direct double allylation of 4-cyanopyridine is possible but often suffers from low yields due to the stability of the intermediate imine magnesium salt. The most robust, self-validating protocol involves a stepwise Grignard addition via a ketimine intermediate.

Recommended Protocol: The Titanium-Mediated Stepwise Route

This route maximizes yield and prevents the formation of tertiary alcohol byproducts.

Phase 1: Synthesis of the Ketone Intermediate

-

Reagents: 4-Cyanopyridine, Allylmagnesium bromide (1.1 eq), Diethyl ether (

). -

Procedure:

-

Cool a solution of 4-cyanopyridine in dry

to 0°C. -

Add AllylMgBr dropwise over 30 minutes.

-

Stir at room temperature (RT) for 2 hours.

-

Quench: Acidic hydrolysis (1M HCl) converts the intermediate imine salt to the ketone.

-

Product: 1-(Pyridin-4-yl)but-3-en-1-one .

-

Phase 2: Formation of the Ketimine

-

Reagents: 1-(Pyridin-4-yl)but-3-en-1-one, Titanium(IV) ethoxide (

), Ammonia (7M in MeOH) or Ellman's Sulfinamide (for chiral variants). -

Procedure:

-

Mix the ketone with

(2 eq) in THF. -

Add ammonia source and stir for 12 hours.

-

Mechanism: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

-

Phase 3: Second Allylation (Symmetry Completion)

-

Reagents: Allylmagnesium bromide (1.5 eq), THF.

-

Procedure:

-

Cool the ketimine solution to -78°C.

-

Add AllylMgBr slowly. The rigid ketimine structure prevents over-alkylation.

-

Warm to RT and quench with saturated

. -

Purification: Acid-base extraction (product is basic) followed by flash chromatography.

-

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting material to the final target.

Figure 1: Stepwise synthetic pathway for the controlled synthesis of 4-(Pyridin-4-yl)hepta-1,6-dien-4-amine.

Part 3: Applications in Drug Discovery

The primary value of this scaffold lies in its ability to undergo Ring-Closing Metathesis (RCM) to generate 4,4-disubstituted piperidines (specifically tetrahydropyridines).

Ring-Closing Metathesis (RCM) Strategy

The two terminal alkene groups are perfectly positioned for cyclization using Grubbs' catalysts (1st or 2nd Generation).

-

Substrate: 4-(Pyridin-4-yl)hepta-1,6-dien-4-amine.

-

Catalyst: Grubbs II (for steric tolerance) or Hoveyda-Grubbs.

-

Solvent: Dichloromethane (DCM) or Toluene (dilute conditions to favor intramolecular cyclization).

-

Product: 4-(Pyridin-4-yl)-1,2,3,6-tetrahydropyridine .

Pharmacological Relevance

The resulting tetrahydropyridine (and its reduced piperidine analog) is a privileged scaffold found in:

-

Antihistamines: Analogs of fexofenadine/terfenadine structures.

-

Neurokinin-1 (NK1) Antagonists: Used in antiemetic drugs.

-

Opioid Receptors: 4-Aryl-piperidines are classic opioid pharmacophores (e.g., meperidine analogs).

RCM Pathway Diagram

Figure 2: Transformation of the diene amine into the pharmacologically active piperidine scaffold via RCM.

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). P-31. Modifications of the Fundamental Structures.[4] International Union of Pure and Applied Chemistry.Link

-

Chem960 Database. CAS 1185299-48-2 Entry: 1-Allyl-1-pyridin-4-yl-but-3-enylamine. Link

-

Synthesis of 4-Substituted Piperidines. Journal of Organic Chemistry. (General reference for RCM of diallyl amines). Link

-

Titanium(IV) Ethoxide-Mediated Imine Formation. Organic Syntheses. A reliable method for converting hindered ketones to imines. Link

Sources

Technical Monograph: 1-Allyl-1-(pyridin-4-yl)but-3-en-1-amine

Part 1: Executive Summary

1-Allyl-1-(pyridin-4-yl)but-3-en-1-amine is a specialized heterocyclic building block characterized by a quaternary carbon center substituted with a pyridine ring, a primary amine, and two allyl groups (gem-diallyl). This structural motif—often referred to as a "tertiary carbinamine"—is highly valued in medicinal chemistry for its ability to constrain molecular geometry and serve as a precursor for spirocyclic scaffolds via Ring-Closing Metathesis (RCM).

The compound is most commonly supplied as its dihydrochloride salt (CAS 1185299-48-2 ) due to the enhanced stability and crystallinity of the ionic form compared to the hygroscopic free base. Its primary utility lies in the synthesis of neurokinin receptor antagonists and as a core scaffold for diversity-oriented synthesis (DOS) libraries targeting G-protein coupled receptors (GPCRs).

Part 2: Chemical Identity & Physicochemical Properties[1]

The molecule features a

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number (2HCl) | 1185299-48-2 |

| Chemical Formula (Free Base) | |

| Chemical Formula (Salt) | |

| Molecular Weight (Free Base) | 188.27 g/mol |

| Molecular Weight (Salt) | 261.19 g/mol |

| IUPAC Name | 4-(4-aminohepta-1,6-dien-4-yl)pyridine |

| Structure Description | Pyridine-4-yl group attached to C4 of hepta-1,6-diene; Amine at C4.[1][2][3][4][5][6][7][8][9] |

| Solubility | Soluble in water, methanol, DMSO (as HCl salt). |

| pKa (Predicted) | ~5.2 (Pyridine N), ~9.8 (Primary Amine) |

Part 3: Synthesis Protocol

The most robust route to 1-Allyl-1-(pyridin-4-yl)but-3-en-1-amine involves the double nucleophilic addition of allylmagnesium bromide to 4-cyanopyridine. Unlike standard alkyl Grignard reagents, which typically yield ketones upon reaction with nitriles (after hydrolysis), allyl Grignard reagents are sufficiently nucleophilic to attack the intermediate magnesio-imine, forming the gem-diallyl amine directly.

Mechanistic Pathway[7][10][11][12]

-

First Addition: AllylMgBr attacks the nitrile carbon of 4-cyanopyridine to form a metallo-imine intermediate.

-

Second Addition: A second equivalent of AllylMgBr attacks the imine carbon (facilitated by the high reactivity of the allyl nucleophile).

-

Hydrolysis: Acidic workup protonates the amine and pyridine, yielding the dihydrochloride salt.

Experimental Procedure (Self-Validating Protocol)

Reagents:

-

4-Cyanopyridine (1.0 eq)

-

Allylmagnesium bromide (1.0 M in Et₂O, 2.5 eq)

-

Diethyl ether (Anhydrous)

-

HCl (4M in Dioxane or aqueous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Maintain an inert atmosphere (

or -

Solvent Charge: Dissolve 4-cyanopyridine (e.g., 10 mmol) in anhydrous diethyl ether (50 mL). Cool the solution to 0°C using an ice bath.

-

Grignard Addition: Add allylmagnesium bromide (25 mmol, 25 mL) dropwise over 30 minutes. Critical Checkpoint: The solution will turn yellow/orange and may form a precipitate (magnesium salts).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (or LC-MS of a quenched aliquot) for the disappearance of the nitrile peak.

-

Quench & Hydrolysis: Cool back to 0°C. Carefully quench with saturated

solution. -

Extraction: Extract the free base with ethyl acetate (

mL). Dry the organic layer over -

Salt Formation: Redissolve the crude oil in a minimal amount of ethanol or diethyl ether. Add 4M HCl in dioxane (2.5 eq) dropwise. The dihydrochloride salt will precipitate as a white to off-white solid.

-

Purification: Recrystallize from Ethanol/Ether if necessary to achieve >98% purity.

Synthesis Visualization

Figure 1: Reaction scheme for the synthesis of the gem-diallyl amine scaffold from 4-cyanopyridine.

Part 4: Applications & Reactivity

The core value of this molecule lies in its potential for Ring-Closing Metathesis (RCM) . The two allyl groups, located on the same quaternary carbon, are perfectly positioned to form a five-membered ring (cyclopentene) upon treatment with a Grubbs catalyst.

Synthesis of Spiro-Cyclopentenes

Reaction with Grubbs II catalyst yields 3-(pyridin-4-yl)cyclopent-3-en-1-amine . This transformation creates a spiro-like constraint (if the pyridine is viewed as a rigid pendant) or simply a functionalized carbocycle.

Pyridine Functionalization

The pyridine ring remains available for:

-

N-oxidation: To form N-oxides for further functionalization.

-

Reduction: Partial reduction to dihydropyridines or total reduction to piperidines, generating 4-(1-amino-1,1-diallylmethyl)piperidine , a highly basic scaffold.

Drug Discovery Utility

-

GPCR Ligands: The gem-diallyl motif mimics the steric bulk of isopropyl or tert-butyl groups but adds handles for further diversification.

-

Neurokinin Antagonists: Analogues of this structure have been explored in the synthesis of NK1 antagonists, where the quaternary amine serves as a critical pharmacophore anchor.

Reactivity Workflow

Figure 2: Divergent synthetic pathways from the parent scaffold.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). The dihydrochloride salt is acidic.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C. Desiccate when not in use.

-

Incompatibility: Strong oxidizing agents. The free base is sensitive to atmospheric

(carbamate formation). -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

-

Chemical Identity & CAS : Vertex AI Search. Search Results for CAS 1185299-48-2. Retrieved February 19, 2026. Link

- Synthesis Methodology: Sanger, A. J., et al. "Double Addition of Allylmagnesium Halides to Nitriles: A Convenient Synthesis of Tertiary Carbinamines." Journal of Organic Chemistry, vol. 45, no. 12, 1980, pp. 2455–2459. (General methodology applied to nitrile-to-diallylamine conversion).

- RCM Applications: Grubbs, R. H. "Olefin Metathesis." Tetrahedron, vol. 60, no. 34, 2004, pp. 7117–7140.

-

Commercial Availability : BLD Pharm Product Catalog. "1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride". Link

Sources

- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1311254-88-2|(R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-Allyl-1-methyl-but-3-enylamine|BLD Pharm [bldpharm.com]

- 9. Organophotocatalytic pyridination of N-arylglycines with 4-cyanopyridines by decarboxylative and decyanative radical–radical coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Pleiotropic Power of the Pyridine Scaffold: A Technical Guide to Unlocking its Biological Activity

An In-Depth Technical Guide

Foreword

The pyridine ring, a simple six-membered aromatic heterocycle, stands as a titan in the field of medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have established it as a "privileged scaffold" – a molecular framework that is recurrently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] From the life-saving antitubercular agent Isoniazid to cutting-edge oncology drugs like Sorafenib, the pyridine moiety is a testament to nature's efficiency and a cornerstone of modern drug design.[4][5] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond a mere catalog of activities to explore the causality behind experimental design, elucidate mechanisms of action, and provide actionable protocols for evaluating novel substituted pyridines.

The Pyridine Core: A Foundation for Diverse Bioactivity

Pyridine's biological ubiquity is not accidental. Its nitrogen atom introduces a dipole moment and a site for hydrogen bonding, enhancing solubility and enabling critical interactions with biological targets like enzymes and receptors.[6][7] This electron-deficient nature fundamentally alters the ring's reactivity compared to benzene, providing a versatile platform for synthetic modification.[8] The strategic placement of various substituents around the pyridine ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, directly influencing its pharmacokinetic and pharmacodynamic profile.[1][9] This adaptability is the primary reason why pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and neuroprotective effects.[2][10][11]

The general workflow for discovering and evaluating the biological potential of novel substituted pyridines follows a logical progression from initial design and synthesis to rigorous biological testing.

Caption: General workflow for the development of bioactive pyridine derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives are potent agents in oncology, with several approved drugs and numerous candidates in development.[4][12] Their mechanisms are diverse, often targeting key pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A predominant mechanism for the anticancer effects of pyridines is the inhibition of protein kinases, enzymes that regulate a vast number of cellular processes. Many pyridine-based drugs are designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

A prime example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors form new blood vessels to sustain their growth.[12] Pyridine-urea derivatives, in particular, have shown potent inhibitory activity against VEGFR-2.[13][14]

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

Other Anticancer Mechanisms

Beyond kinase inhibition, substituted pyridines exert their effects through various other mechanisms:

-

Cell Cycle Arrest: Certain derivatives induce cell cycle arrest, particularly at the G2/M phase, by interfering with tubulin polymerization or modulating cell cycle regulatory proteins like p53 and p21.[15][16][17]

-

Apoptosis Induction: Many pyridine compounds trigger programmed cell death (apoptosis) in cancer cells through pathways involving JNK upregulation or caspase-3 activation.[16][18]

-

HDAC Inhibition: Some pyridine-based molecules act as histone deacetylase (HDAC) inhibitors, altering the epigenetic landscape of cancer cells to induce apoptosis and halt tumor progression.[12][16]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various substituted pyridine derivatives against common human cancer cell lines, demonstrating their potency.

| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Pyridine-Ureas (Compound 8e) | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [13][14] |

| Pyridine-Ureas (Compound 8n) | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [13][14] |

| Pyridine-Ureas (Compound 8e) | K-562 (Leukemia) | GI₅₀: 84% inhibition at 10⁻⁵ M | [13] |

| Pyridine-Ureas (Compound 8e) | PC-3 (Prostate) | GI₅₀: 86% inhibition at 10⁻⁵ M | [13] |

| 1,3,4-Oxadiazole-Pyridine Hybrid | MCF-7 (Breast) | 0.76 - 12.21 | [19] |

| Fused Pyrido[2,1-b]quinazoline | A549 (Lung) | Potent Cytotoxicity | [4] |

| Triazole Pyridine (Compound TP6) | B16F10 (Melanoma) | 41.12 - 61.11 | [20] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds. It measures the metabolic activity of cells, where viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

Principle: The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20]

-

Compound Preparation: Prepare a stock solution of the test pyridine derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 48 or 72 hours).[13][20]

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[20]

Antimicrobial and Antiviral Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial and antiviral agents. Pyridine derivatives have shown significant promise in this area, exhibiting broad-spectrum activity.[10][21][22]

Antimicrobial Action

Substituted pyridines, including thienopyridines and pyridine-bearing azetidin-2-ones, have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][23][24][25] The mechanism often involves the disruption of cellular processes essential for pathogen survival.

Data Summary: Antimicrobial Activity (MIC)

| Compound Class | Microbial Strain | MIC (mg/mL or µg/mL) | Reference |

| Thienopyridine (Compound 12a) | E. coli | 0.0195 | [23] |

| Thienopyridine (Compound 12a) | B. mycoides | <0.0048 | [23] |

| Thienopyridine (Compound 12a) | C. albicans | <0.0048 | [23] |

| Thienopyridine (Compound 15) | B. mycoides | 0.0098 | [23] |

| 2,2′-Bipyridine derivative | S. aureus | 19.53 µg/mL | [1] |

| 2,2′-Bipyridine derivative | C. albicans | 19.53 µg/mL | [1] |

Antiviral Action

The pyridine scaffold is present in drugs targeting a wide array of viruses, including HIV, Hepatitis B (HBV), Hepatitis C (HCV), and Herpes Simplex Virus (HSV-1).[21][22][26]

Mechanisms of antiviral activity include:

-

Reverse Transcriptase (RT) Inhibition: Crucial for retroviruses like HIV.[21][22]

-

Polymerase Inhibition: Preventing the replication of the viral genome.[21][22]

-

Protease Inhibition: Interfering with the maturation of viral particles.[27]

-

Inhibition of Viral Entry/Fusion: Blocking the virus from entering host cells.[21]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a bacterium or fungus is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test pyridine compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate Plate: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

-

Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition: A Versatile Therapeutic Strategy

The ability of substituted pyridines to act as enzyme inhibitors is a cornerstone of their therapeutic utility.[8] By designing molecules that fit into the active sites of specific enzymes, researchers can modulate metabolic pathways with high precision.

Notable Enzyme Targets

-

Cholinesterases (AChE): Inhibition of acetylcholinesterase is a key strategy for treating the symptoms of Alzheimer's disease. Pyridine derivatives have been designed to interact with the active site of this enzyme.[28][29]

-

α-Glucosidase and α-Amylase: Inhibitors of these enzymes slow the digestion of carbohydrates, making them valuable targets for managing type 2 diabetes.[30]

-

Histone Demethylases (HDMs): As epigenetic modulators, HDM inhibitors are being explored for cancer therapy. Pyridine carboxylic acid derivatives have shown potent, sub-nanomolar inhibitory activity.[31]

Caption: Conceptual model of a substituted pyridine binding to an enzyme active site.

Neuroprotective Activity

Emerging research highlights the potential of pyridine derivatives in treating neurodegenerative diseases.[32] Their mechanisms often involve combating oxidative stress and modulating pathways related to neuronal cell death. Tricyclic pyridine alkaloids isolated from fungi have demonstrated the ability to protect hippocampal neuronal cells from glutamate-induced oxidative stress and apoptosis.[33][34] Furthermore, specific pyridine amine derivatives have been shown to inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease, and improve cognitive function in animal models.[29] Other pyridothiazepine derivatives have shown promise by blocking the mitochondrial Na+/Ca2+ exchanger, thereby preventing excitotoxicity.[35]

Conclusion and Future Outlook

The pyridine scaffold is, and will continue to be, a profoundly important framework in drug discovery. Its synthetic versatility and ability to interact with a wide array of biological targets ensure its relevance across nearly all therapeutic areas.[1][6] Future research will likely focus on several key areas:

-

Hybrid Molecules: Combining the pyridine core with other pharmacophores to create hybrid drugs with multi-target activity, potentially overcoming drug resistance.[19]

-

Targeted Delivery: Incorporating pyridine derivatives into nanotechnology-based drug delivery systems to improve bioavailability and reduce systemic toxicity.[12]

-

Computational Chemistry: Leveraging molecular docking and SAR analysis to rationally design next-generation pyridine derivatives with enhanced potency and selectivity.[12][28]

The journey from a simple heterocyclic compound to a life-saving medicine is complex, but for the substituted pyridine, it is a journey that has been successfully navigated time and again, promising a future rich with new therapeutic possibilities.

References

- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Research Journal of Pharmacy and Technology.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.).

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Inorganic and Nano-Metal Chemistry.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Advanced Technology.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (

- Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. (n.d.). PubMed.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Future Journal of Pharmaceutical Sciences.

- Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.).

- Advances on the biosynthesis of pyridine rings. (n.d.). PMC.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Taylor & Francis Online.

- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity rel

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC.

- Medicinal Importance and Chemosensing Applications of Pyridine Deriv

- Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (n.d.). Bentham Science.

- Representative examples of antiviral activity of compounds containing pyridine as the basic unit. (n.d.).

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023). Journal of Chemical Reviews.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Taylor & Francis Online.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.).

- Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.

- Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2021). Hilaris.

- Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. (2025). Benchchem.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Academia.edu.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.

- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026). Der Pharma Chemica.

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing.

- Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (n.d.). PMC.

- Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). MDPI.

- Biological Activities of Pyridine Deriv

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.

- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2024). MDPI.

- Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025).

- Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. (2023). Bentham Science Publishers.

- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2025).

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine deriv

- Neuroprotective profile of pyridothiazepines with blocking activity of the mitochondrial Na(+)/Ca(2+) exchanger. (2016). PubMed.

- Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijsat.org [ijsat.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 21. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. d-nb.info [d-nb.info]

- 24. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 25. (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities [academia.edu]

- 26. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. hilarispublisher.com [hilarispublisher.com]

- 29. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. jchemrev.com [jchemrev.com]

- 31. tandfonline.com [tandfonline.com]

- 32. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. Neuroprotective profile of pyridothiazepines with blocking activity of the mitochondrial Na(+)/Ca(2+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Pyridine-Containing Ligands: A Technical Guide for Drug Discovery

Introduction

The pyridine ring is a cornerstone of modern medicinal chemistry, found in a vast array of FDA-approved drugs.[1] Its unique electronic properties—a six-membered aromatic ring containing an electron-withdrawing nitrogen atom—confer a specific polarity, basicity, and the ability to act as a hydrogen bond acceptor.[1][2] These features allow pyridine and its derivatives to engage in critical interactions with biological targets, often leading to improved potency, metabolic stability, and permeability.[1] Consequently, accurately modeling the behavior of these ligands in silico is paramount for structure-based drug design, virtual screening, and lead optimization.

This guide provides an in-depth walkthrough of the computational workflows required to model pyridine-containing ligands accurately. We will move from the fundamental quantum mechanical treatment necessary to capture the electronic soul of the molecule to the complexities of molecular dynamics simulations that reveal its dynamic dance with a target protein. This is not merely a list of steps but a field-proven narrative explaining the causality behind each methodological choice, designed for researchers and drug development professionals seeking to harness the predictive power of computational chemistry.

PART 1: The Quantum Mechanical Foundation - Accurately Representing the Pyridine Moiety

The journey to an accurate simulation begins with a correct description of the molecule's electron distribution. For a heteroaromatic system like pyridine, this is a non-trivial task. The nitrogen atom introduces an asymmetry in the electron density and creates a dipole moment, making the assignment of atom-centered partial charges a critical step that dictates the quality of all subsequent calculations.[3][4]

Classical force fields rely on a fixed-charge model. If these charges are inaccurate, all calculated electrostatic interactions, which are the primary drivers of binding and specificity, will be flawed. Standard charge assignment methods can struggle with the nuanced electronics of pyridine. Therefore, a quantum mechanics (QM)-based approach is the gold standard.

The Restrained Electrostatic Potential (RESP) charge model is a widely used and robust method for this purpose.[5][6] It involves fitting atomic partial charges to reproduce the QM-calculated electrostatic potential (ESP) on a grid of points around the molecule.[7] The "restrained" aspect of RESP prevents the assignment of unrealistically large charges to buried atoms, a common artifact in standard ESP fitting.

Protocol 1: Deriving RESP Charges for a Pyridine Ligand

This protocol outlines the conceptual steps for deriving high-quality partial charges. The execution relies on a QM software package (like Gaussian, Psi4) and charge-fitting tools often found within molecular dynamics packages (like AmberTools).

-

Ligand Preparation & Conformational Sampling:

-

Generate an initial 3D conformation of your pyridine-containing ligand.

-

Causality: A single, arbitrary conformation is insufficient. The final charges should be representative of the conformations the ligand is likely to adopt. Perform a conformational search using a low-cost method (e.g., a molecular mechanics search) to identify low-energy conformers.

-

-

Quantum Mechanical Geometry Optimization:

-

For each low-energy conformer, perform a full geometry optimization using a suitable QM level of theory. The Hartree-Fock method with a 6-31G* basis set (HF/6-31G*) is the standard level for traditional RESP charge derivation, chosen to intentionally overestimate polarity to mimic the condensed-phase environment.[5]

-

Causality: This step ensures the subsequent ESP calculation is performed on a physically realistic molecular geometry, as small changes in bond lengths and angles can significantly alter the ESP.

-

-

Electrostatic Potential Calculation:

-

Using the optimized geometries, perform a single-point energy calculation at the same level of theory (e.g., HF/6-31G*) to compute the electrostatic potential on a predefined grid of points surrounding each conformer.

-

-

Multi-Conformational Charge Fitting:

-

Use a tool like respgen from AmberTools to prepare the input for the resp fitting program. Provide the ESP data for all chosen low-energy conformers.

-

Run the two-stage RESP fitting procedure. The first stage fits charges to the raw ESP data with a weak restraint. The second stage applies a stronger restraint, particularly to non-hydrogen atoms, to yield the final, more chemically sensible charges.

-

Causality: Fitting to multiple conformations simultaneously ensures the resulting charge set is a good average representation and is less biased by the idiosyncrasies of a single conformation. This enhances the transferability of the parameters.

-

-

Verification:

-

Inspect the final charges. Chemically equivalent atoms should have similar (or identical, if constrained) charge values. The charge on the pyridine nitrogen should be appropriately negative, reflecting its electron-withdrawing nature.

-

PART 2: Parameterization for Classical Simulations - Building a Reliable Force Field

With accurate charges in hand, the next step is to generate the remaining force field parameters that describe the ligand's bonded (bonds, angles, dihedrals) and non-bonded (van der Waals) interactions. General force fields like the General AMBER Force Field (GAFF/GAFF2) or the CHARMM General Force Field (CGenFF) are designed to cover a wide range of drug-like molecules and are compatible with their respective biomolecular force fields (AMBER for proteins/nucleic acids, etc.).[8][9][10]

The process involves using helper programs that identify atom types within the ligand and assign known parameters where available, while flagging any that are missing for manual determination.

Overall Modeling Workflow

Caption: High-level overview of the in silico modeling workflow for pyridine ligands.

Protocol 2: GAFF Parameterization using AmberTools

This protocol uses the antechamber and parmchk2 utilities from the free AmberTools suite to generate parameters for a pyridine ligand.[11]

-

Input Preparation:

-

You need a 3D structure of your ligand, typically in .mol2 format. Crucially, this file should contain the RESP charges derived in Part 1. Ensure atom and bond types are correct.

-

-

Atom Type Assignment:

-

Run antechamber to assign GAFF2 atom types.

-

-i : Input file.

-

-fi : Input file format.

-

-o : Output file.

-

-fo : Output file format.

-

-c resp : Specifies that the charge method used was RESP, telling antechamber to read and use the charges from the input file.

-

-s 2 : Status information verbosity.

-

Causality: antechamber inspects the chemical environment of each atom (element, hybridization, connectivity) and matches it to a predefined GAFF atom type. GAFF types are lowercase to distinguish them from uppercase AMBER protein atom types, allowing them to be mixed in the same simulation.[11]

-

-

Check for Missing Parameters:

-

Run parmchk2 to check if all necessary bond, angle, and dihedral parameters are present in the standard GAFF library for the assigned atom types.

-

-o ligand.frcmod : This output file will contain any parameters that were missing from the standard GAFF files. parmchk2 uses heuristics and analogy to estimate them.

-

Causality: It is common for novel or complex molecules to contain combinations of atom types for which dihedral parameters, in particular, have not been explicitly defined. parmchk2 provides reasonable estimates that allow the simulation to proceed. For highly sensitive systems, these estimated parameters might require manual validation or refinement via QM scans.

-

-

Generate Final Topology Files:

-

Use tleap, the Amber preparatory tool, to combine the information and generate the final simulation-ready topology (.prmtop) and coordinate (.inpcrd) files.

-

Causality: tleap acts as an assembler. It reads the atom types, charges, and connectivity from the .mol2 file, loads the standard GAFF parameters, and then applies the specific additions or modifications from your .frcmod file to create a complete and self-contained description of the molecule for the simulation engine.

-

PART 3: Molecular Docking - Predicting Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For pyridine-containing ligands, special attention must be paid to the interactions involving the nitrogen atom. It is a potent hydrogen bond acceptor and can participate in favorable π-π stacking or cation-π interactions with aromatic or charged residues in the binding pocket.[12]

AutoDock Vina is a widely used, fast, and effective open-source docking program.[13]

Protocol 3: Docking a Pyridine Ligand with AutoDock Vina

-

Prepare the Receptor:

-

Start with a high-quality PDB structure of your protein target. Remove water molecules, co-factors, and any existing ligands.[13]

-

Using a tool like AutoDock Tools (ADT) or PDB2PQR, add polar hydrogens and assign partial charges (e.g., Gasteiger or Kollman charges).

-

Save the prepared receptor in .pdbqt format. The PDBQT format includes atomic charges and atom type information required by Vina.[14]

-

Causality: Correct protonation states of titratable residues (His, Asp, Glu) are critical for defining the electrostatic landscape of the binding site. Hydrogens must be added explicitly as they are often absent in crystal structures but are essential for hydrogen bonding.

-

-

Prepare the Ligand:

-

Use the parameterized ligand structure from Part 2. Ensure it has 3D coordinates.

-

Using ADT or Open Babel, define the rotatable bonds and save the ligand in .pdbqt format.

-

Causality: Vina explores conformational flexibility by rotating acyclic single bonds. Correctly defining these torsion points is essential for the ligand to sample relevant binding poses.

-

-

Define the Search Space (Grid Box):

-

The grid box defines the 3D space within the receptor where Vina will search for binding poses.[15]

-

The box should be large enough to encompass the entire binding site but not excessively large, as this increases computation time and can lead to non-specific binding poses. Center the box on the known active site, often determined from a co-crystallized ligand.[16]

-

-

Run AutoDock Vina:

-

Create a configuration file (conf.txt) specifying the receptor, ligand, and grid box coordinates.

-

Execute Vina from the command line:

-

-

Analyze the Results:

-

Vina will output a .pdbqt file containing multiple binding poses (typically 9), ranked by their predicted binding affinity (in kcal/mol).

-

Visualize the top-ranked poses in a molecular viewer like PyMOL or ChimeraX.[14]

-

Crucial Step: Do not blindly trust the top score. Critically examine the interactions. For a pyridine ligand, look for:

-

Is the pyridine nitrogen forming a hydrogen bond with a donor in the pocket (e.g., backbone NH, Arg, Lys, Ser)?

-

Is the aromatic ring engaging in π-π stacking with Phe, Tyr, or Trp residues?

-

Is the pose sterically reasonable and does it satisfy key pharmacophoric features? A pose with a slightly worse score but which forms a critical hydrogen bond is often more plausible than a higher-scoring pose that makes no meaningful interactions.

-

-

Table 1: Comparison of Common Molecular Docking Software

| Feature | AutoDock Vina | Glide (Schrödinger) | Gold |

| Cost | Open-Source (Free) | Commercial | Commercial |

| Speed | Very Fast | Fast to Moderate | Moderate |

| Accuracy | Good for screening and pose prediction | Very High, industry standard | Very High, excels at ligand flexibility |

| Ease of Use | Command-line driven, moderate learning curve | Integrated GUI, user-friendly | Moderate to complex setup |

| Key Strength | Accessibility and speed for large-scale virtual screening.[13] | High accuracy scoring and pose prediction, extensive validation. | Superior handling of ligand and protein flexibility. |

| Pyridine Handling | Standard force field handles H-bonding and electrostatics. | Optimized for specific interactions including H-bonds and π-stacking. | Sophisticated scoring functions capture subtle electronic effects. |

PART 4: Molecular Dynamics Simulations - Unveiling the Dynamics of Recognition

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a movie, revealing the dynamic stability of the protein-ligand complex over time. An MD simulation numerically solves Newton's equations of motion for a system of atoms, providing insight into conformational changes, water networks, and the persistence of key interactions.[9]

The GROMACS package is a powerful and popular open-source engine for performing MD simulations.[17]

MD Simulation Workflow

Caption: Step-by-step workflow for a protein-ligand MD simulation using GROMACS.

Protocol 4: Protein-Pyridine Ligand MD Simulation with GROMACS

This protocol assumes you have a starting protein-ligand complex (e.g., from docking) and separate topology files for the protein (from pdb2gmx) and the ligand (from Part 2, converted to GROMACS format).[18][19]

-

System Preparation:

-

Merge the coordinate files of the protein and the ligand into a single .pdb or .gro file.

-

Edit the master topology file (topol.top) to #include the ligand's parameter file (.itp) and add the ligand molecule to the [ molecules ] directive.[18]

-

Causality: The topology file is the master recipe for the simulation. It tells GROMACS which molecules are present and where to find their force field parameters. This step explicitly combines the pre-existing protein force field with the custom-generated ligand force field.

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., cubic or dodecahedron) around the complex using gmx editconf.

-

Fill the box with a chosen water model (e.g., TIP3P) using gmx solvate.

-

Add ions (e.g., Na+ or Cl-) using gmx grompp and gmx genion to neutralize the net charge of the system.[18]

-

Causality: Biological processes occur in water; solvation provides a realistic dielectric environment. Neutralizing the system is a requirement for most modern algorithms used to calculate long-range electrostatic interactions (like Particle Mesh Ewald - PME).

-

-

Energy Minimization:

-

Run a steeplechase descent energy minimization using gmx grompp and gmx mdrun.

-

Causality: The initial system, especially after adding water and ions, may have unfavorable steric clashes. Minimization relaxes the system to the nearest local energy minimum, ensuring the subsequent dynamics simulation is stable.

-

-

Equilibration (NVT and NPT):

-

NVT (Canonical Ensemble): Perform a short simulation (e.g., 100-200 ps) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute at a constant Number of particles, Volume, and Temperature. Check that the system temperature stabilizes around the desired value.[20]

-

NPT (Isothermal-Isobaric Ensemble): Perform a longer simulation (e.g., 200-500 ps), still with restraints, at constant Number of particles, Pressure, and Temperature. This allows the system density to equilibrate. Check that pressure and density reach a stable plateau.[20]

-

Causality: This two-stage equilibration is crucial for stability. Heating the system and allowing the density to relax before the main simulation prevents the system from "exploding" and ensures the production run begins from a thermodynamically well-behaved state. Restraints on the solute prevent it from distorting while the solvent arranges around it.

-

-

Production MD:

-

Run the final production simulation without restraints for the desired length of time (e.g., 50-100 ns or more). This is the data-gathering phase. Use gmx mdrun.

-

-

Analysis:

-

The output trajectory (.xtc file) contains the atomic coordinates over time.

-

RMSD (Root Mean Square Deviation): Check for convergence by plotting the RMSD of the protein backbone and the ligand relative to the starting structure. A stable plateau suggests the system has reached equilibrium.

-

RMSF (Root Mean Square Fluctuation): Plot RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Use GROMACS tools (gmx hbond, etc.) or external scripts to analyze the persistence of hydrogen bonds, salt bridges, and hydrophobic contacts between the pyridine ligand and the protein throughout the simulation. This dynamic view is far more powerful than the static picture from docking.

-

PART 5: Advanced Topics - Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling attempts to correlate variations in the chemical structure of a series of compounds with their biological activity.[21][22] For a set of pyridine analogues, a QSAR model can help predict the activity of unsynthesized compounds and guide the design of more potent molecules.

The core of QSAR is the use of molecular descriptors —numerical values that encode structural, physicochemical, or electronic features of a molecule.[23]

Table 2: Key Molecular Descriptors for QSAR of Pyridine Ligands

| Descriptor Class | Specific Descriptor | Relevance to Pyridine Ligands |

| Electronic | Dipole Moment | Captures the overall polarity introduced by the N atom. |

| Partial Charge on N | Directly quantifies the H-bond accepting strength of the pyridine nitrogen. | |

| HOMO/LUMO Energies | Relate to the molecule's ability to participate in charge-transfer or covalent interactions. | |

| Topological | Kier & Hall Shape Indices | Describe molecular size, shape, and degree of branching. |

| Electrotopological State (E-State) | Encodes electronic and topological information for each atom, useful for identifying key pharmacophoric features. | |

| Physicochemical | LogP (Octanol-Water Partition) | Measures lipophilicity, critical for membrane permeability and hydrophobic interactions. |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability, a measure of steric bulk. | |

| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Describes the molecular surface exposed to solvent. |

| 3D-MoRSE Descriptors | 3D Molecule Representation of Structures based on Electron diffraction; encodes 3D structural information. |

A typical QSAR workflow involves:

-

Data Collection: Assemble a dataset of pyridine-containing compounds with measured biological activity (e.g., IC50).

-

Descriptor Calculation: Calculate a wide range of descriptors for each molecule.

-

Model Building: Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares, or Machine Learning algorithms like Random Forest) to build a mathematical model correlating a subset of descriptors to activity.[24]

-

Validation: Rigorously validate the model using internal (cross-validation) and external test sets to ensure its predictive power.

For pyridine ligands, descriptors that capture the electronic influence of the nitrogen atom and its substituents are often critical for building a successful QSAR model.[25]

Conclusion

The in silico modeling of pyridine-containing ligands is a multi-scale endeavor that demands careful attention to detail at every stage. From establishing a robust quantum mechanical foundation for charge derivation to analyzing the dynamic interactions in a solvated environment, each step builds upon the last. By understanding the causality behind each protocol—why we use RESP charges, why we equilibrate in two stages, and why we critically analyze docking poses—researchers can move beyond black-box predictions. This guide provides a framework for generating reproducible, physically meaningful results, ultimately accelerating the discovery and development of novel pyridine-based therapeutics.

References

- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Vertex AI Search.

- Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. BioExcel.

- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. (2025).

- AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. GeeksforGeeks. (2026).

- Lopes, P. E. M., et al. Force fields for small molecules. Methods in Molecular Biology.

- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. (2025).

- Lopes, P. E. M., et al. Force Fields for Small Molecules. PubMed.

- Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

- Protein-Ligand Complex. MD Tutorials.

- Altaf, A. A., et al. A Review on the Medicinal Importance of Pyridine Derivatives. Science Publishing Group. (2015).

- Tutorial – AutoDock Vina. The Scripps Research Institute. (2020).

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. (2020).

- Autodock Vina Tutorial - Molecular Docking. YouTube. (2020).

- Singh, R., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. (2024).

- GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel.

- Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Open Force Field Initiative.

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022).

- Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. Frontiers in Chemistry. (2022).

- The Future of Force Fields in Computer-Aided Drug Design. Taylor & Francis Online. (2019).

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. (2023).

- MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. GitHub.

- (PDF) Force Fields for Small Molecules. ResearchGate.

- Building and running a molecular dynamics (MD) simulation of a protein-ligand system on the PlayMolecule® web platform. Medium. (2019).

- How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. YouTube. (2025).

- Tutorial for Amber. MolVerse. (2023).

- Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. (2020).

- Modeling of Macromolecular Systems. Charles University. (2011).

- AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel.

- An automated approach for the parameterization of accurate intermolecular force-fields: Pyridine as a case study. ResearchGate. (2025).

- Quantitative structure activity relationship (QSAR). ResearchGate. (2025).

- Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Pathogens.

- Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists. Journal of Medicinal Chemistry.

- Distribution of partial charges in the pyridine ring caused by... ResearchGate.

- Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry.

- Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. (2021).

- Force Field Partial Charges with Restrained Electrostatic Potential 2 (RESP2). ChemRxiv. (2019).

- Quantitative structure–activity relationship. Wikipedia.

- PsiRESP: calculating RESP charges with Psi4. The Journal of Open Source Software. (2022).

- Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.

- Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development.

- Machine Learning of Partial Charges Derived from High-Quality Quantum-Mechanical Calculations. Journal of Chemical Information and Modeling.

- DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. Chemistry & Materials Journal. (2025).

- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research. (2023).

- QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules. (2024).

- Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. Physical Chemistry Chemical Physics. (2022).

- RESP charges calculation using Psikit (Psi4 + RdKit). Medium. (2021).

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00632A [pubs.rsc.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05888F [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. theoj.org [theoj.org]

- 7. RESP charges calculation using Psikit (Psi4 + RdKit) [msanchezmartinez.com]

- 8. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]